molecular formula C6H18N6O4S B1330173 Arcaine sulfate CAS No. 36587-93-6

Arcaine sulfate

Cat. No. B1330173
CAS RN: 36587-93-6
M. Wt: 270.31 g/mol
InChI Key: RWTGFMPOODRXIM-UHFFFAOYSA-N
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Description

Arcaine sulfate is a chemical compound that is widely used in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system.

Scientific Research Applications

  • Interaction with NMDA Receptors : Arcaine is identified as a putative non-competitive antagonist of the NMDA receptors. Studies have shown that it can influence cardiovascular changes induced by NMDA in the periaqueductal gray area of rats (Maione et al., 1994). Another research found that Arcaine blocks NMDA receptor responses, suggesting an open channel mechanism of action (Donevan et al., 1992).

  • Modulation of Memory and Learning : Arcaine has been studied for its effects on memory and learning processes. In one study, intra-amygdala administration of Arcaine was found to impact inhibitory avoidance learning in rats, suggesting a role in memory modulation (Rubin et al., 2001).

  • State-Dependent Memory Effects : Research has also explored the state-dependent memory effects of Arcaine. A study showed that Arcaine and MK-801 could induce state-dependent recall in rats, indicating a potential role in memory retrieval processes (Ceretta et al., 2008).

  • Potential Antagonistic Activities : Arcaine's potential as a polyamine antagonist has been investigated, with studies suggesting that it may not act as a pure polyamine antagonist in vivo but could exhibit partial agonist characteristics (Doyle & Shaw, 1998).

  • Impact on NOS Activity in the Brain : Another study focused on Arcaine's inhibitory effect on nitric oxide synthase (NOS) in the rat brain, indicating a potential avenue for exploring the relationship between NOS and NMDA receptors (Kabuto et al., 1995).

  • Spectral Analysis : Arcaine sulfate has also been examined through spectral analysis techniques such as FT-IR, Raman, and SERS spectra, providing insights into its molecular structure and interaction mechanisms (Eapen et al., 1997).

properties

IUPAC Name

2-[4-(diaminomethylideneamino)butyl]guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N6.H2O4S/c7-5(8)11-3-1-2-4-12-6(9)10;1-5(2,3)4/h1-4H2,(H4,7,8,11)(H4,9,10,12);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTGFMPOODRXIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=C(N)N)CN=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14923-17-2, 544-05-8 (Parent)
Record name Guanidine, N,N′′′-1,4-butanediylbis-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14923-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Tetramethylenediguanidine sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036587936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80872308
Record name 1,4-Diguanidinobutane sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arcaine sulfate

CAS RN

36587-93-6, 14923-17-2
Record name Guanidine, N,N′′′-1,4-butanediylbis-, sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36587-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Tetramethylenediguanidine sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036587936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Diguanidinobutane sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-tetramethylenediguanidine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.273
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
A Eapen, IH Joe, G Aruldhas - Journal of Solid State Chemistry, 1997 - Elsevier
Vibrational spectral analysis of arcaine sulfate has been carried out using FT-IR, Raman, and SERS spectra. Raman and FT-IR spectra suggest protonation of the imino groups of the …
Number of citations: 4 www.sciencedirect.com
A FINAZZI AGRÒ, P GUERRIERI… - European Journal of …, 1977 - Wiley Online Library
… arcaine sulfate (a competitive enzyme inhibitor) to a final concentration of 10 mM, and then dialyzed against 0.01 M potassium phosphate pH 7 buffer containing 10 mM arcaine sulfate, …
Number of citations: 51 febs.onlinelibrary.wiley.com
G FerroLuzzi-Ames, BN Ames - Biochemical and Biophysical Research …, 1965 - Elsevier
… RCl, agmatinea2 RCl and arcaine sulfate were obtained from EoffmannLaRoche. Putrescine-C …
Number of citations: 52 www.sciencedirect.com
IJ Reynolds - Journal of Pharmacology and Experimental …, 1992 - Citeseer
… Pentamidine isethionate and arcaine sulfate were pur-chased from Sigma Chemical Co.(St Louis, MO). DEPC was obtained from Aldrich (Milwaukee, WI) and stored refrigerated under …
Number of citations: 18 citeseerx.ist.psu.edu
MC Kuo, HC Dringenberg - European Journal of Neuroscience, 2008 - Wiley Online Library
… However, arcaine sulfate salt (10 mg/kg, ip), a blocker of the polyamine binding site of the N‐methyl‐d‐aspartate (NMDA) receptor, completely antagonized the LTP amplification …
Number of citations: 35 onlinelibrary.wiley.com
MC Kuo - 2006 - library-archives.canada.ca
… Administration of arcaine sulfate salt (10 mg/kg, ip), a blocker of the polyamine binding site of the NMDA receptor, antagonized the enhanced LTP induced by histamine. These results …
Number of citations: 0 library-archives.canada.ca
H Yanagisawa - Phytochemistry, 2001 - Elsevier
… Agmatine sulfate and arcaine sulfate were purchased from Sigma Chemicals. All other chemicals were of analytical reagent grade. Agmatine-epoxy-Sepharose 6B was prepared by …
Number of citations: 16 www.sciencedirect.com
Y Sakakibara, H Yanagisawa - Protein expression and purification, 2003 - Elsevier
… Agmatine sulfate and arcaine sulfate were obtained from Sigma Chemicals. Ultrafree-15 (10k NMWL… Control (closed circles), in the presence of 50 μM arcaine sulfate (open circles). One …
Number of citations: 27 www.sciencedirect.com
TV Dyukova, EP Lukashev - Thin Solid Films, 1996 - Elsevier
… b Chemical additives: arcaine sulfate, N,N,N',N'-tetramethylethylenediamine and 1,2-diaminopropane were used to increase :he lifetime of the M state. c The third, slowest kinetic …
Number of citations: 24 www.sciencedirect.com
DA Gibson, BR Harris, DT Rogers, JM Littleton - Brain research, 2002 - Elsevier
Ifenprodil, arcaine and agmatine have all been reported to inhibit the NMDA receptor by actions at polyamine-sites, however the specific sites with which these compounds interact is …
Number of citations: 59 www.sciencedirect.com

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